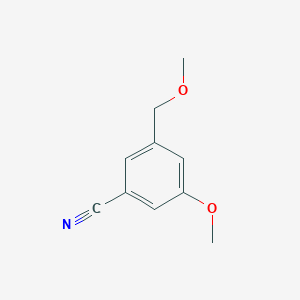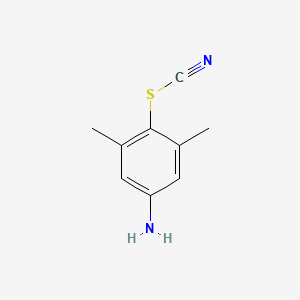
1-Benzylcyclobutane-1-carbonitrile
描述
1-Benzylcyclobutane-1-carbonitrile is an organic compound with the molecular formula C12H13N It consists of a cyclobutane ring substituted with a benzyl group and a nitrile group
准备方法
1-Benzylcyclobutane-1-carbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with cyclobutanecarbonitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
1-Benzylcyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Benzylcyclobutane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be used in the study of biological pathways and interactions, particularly in the context of its effects on cellular processes.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development or as an active pharmaceutical ingredient.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Benzylcyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular activity. The exact molecular targets and pathways depend on the specific context of its use, such as in drug development or biochemical research .
相似化合物的比较
1-Benzylcyclobutane-1-carbonitrile can be compared with other similar compounds, such as cyclobutanecarbonitrile and benzyl cyanide. While cyclobutanecarbonitrile lacks the benzyl group, benzyl cyanide lacks the cyclobutane ring. The presence of both the benzyl group and the cyclobutane ring in this compound gives it unique properties and reactivity compared to these related compounds .
Similar compounds include:
- Cyclobutanecarbonitrile
- Benzyl cyanide
- 1-Benzylpiperazine
属性
分子式 |
C12H13N |
|---|---|
分子量 |
171.24 g/mol |
IUPAC 名称 |
1-benzylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
InChI 键 |
SCVICJUWBCZFDM-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CC2=CC=CC=C2)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details












体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)









![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)


